molecular formula C16H12ClNOS B1420568 8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride CAS No. 1160254-03-4

8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

Cat. No. B1420568
CAS RN: 1160254-03-4
M. Wt: 301.8 g/mol
InChI Key: XTTURLOWZMMSIT-UHFFFAOYSA-N
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Description

8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C16H12ClNOS and a molecular weight of 301.80 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a benzene ring fused to a pyridine ring. In this compound, the quinoline core is substituted with a methyl group at the 8th position and a carbonyl chloride group at the 4th position. Additionally, a 5-methyl-2-thienyl group is attached to the 2nd position of the quinoline core .

Scientific Research Applications

Proteomics Research

8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride: is utilized in proteomics research, where it may serve as a reagent or a building block for synthesizing more complex molecules . Its molecular weight of 301.80 g/mol and specific structure make it suitable for targeted studies in protein interactions and functions.

Analytical Chemistry

In analytical chemistry, this compound could be used in chromatography and mass spectrometry as a standard or a derivative-forming agent to aid in the detection and quantification of various substances . Its unique molecular structure can be leveraged to enhance the specificity of analytical methods.

Material Science

The compound’s potential in material science lies in its ability to act as a precursor for the synthesis of organic compounds with specific electronic properties . These synthesized materials could be applied in the development of organic semiconductors or photovoltaic cells.

Environmental Science

While direct applications in environmental science are not explicitly documented, compounds like 8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride could be used in environmental sampling and pollutant analysis, contributing to the understanding of environmental contaminants and their behavior .

Biotechnology Research

In biotechnology, this compound may be involved in the development of new biochemical assays or as a component in the creation of novel biosensors . Its chemical properties could be exploited to interact with biological molecules, facilitating the study of biological processes.

Pharmacology

Although specific applications in pharmacology are not detailed, the structural features of 8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride suggest it could be used in drug design and discovery, particularly in the synthesis of quinoline-based medicinal compounds .

Mechanism of Action

The mechanism of action of 8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is not specified in the available resources. Its use in proteomics research suggests it may interact with proteins in some way .

Future Directions

The future directions of research involving 8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride are not specified in the available resources. Given its use in proteomics research, it may be involved in studies of protein structure and function .

properties

IUPAC Name

8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNOS/c1-9-4-3-5-11-12(16(17)19)8-13(18-15(9)11)14-7-6-10(2)20-14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTURLOWZMMSIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(S3)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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